molecular formula C36H21F9IrN3 B13695552 Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium

Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium

Cat. No.: B13695552
M. Wt: 858.8 g/mol
InChI Key: TXUSYAYOQXPEJF-UHFFFAOYSA-N
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Description

It is a complex compound with the molecular formula C₃₆H₂₁F₉IrN₃ and a molecular weight of 858.77 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) involves the reaction of iridium trichloride with 2-(2-pyridinyl)-5-(trifluoromethyl)phenyl ligands under specific conditions. The reaction typically takes place in a solvent such as dichloromethane or toluene, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a potential mechanism for its anticancer activity. Additionally, it can bind to proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

  • Tris(2-phenylpyridine)iridium(III)
  • Tris(2-(2-pyridinyl)phenyl)iridium(III)
  • Tris(2-(4-fluorophenyl)pyridine)iridium(III)

Comparison: Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) is unique due to the presence of trifluoromethyl groups, which enhance its photophysical properties and stability compared to similar compounds. This makes it particularly useful in applications such as light-emitting diodes and biological imaging .

Properties

Molecular Formula

C36H21F9IrN3

Molecular Weight

858.8 g/mol

IUPAC Name

iridium(3+);2-[4-(trifluoromethyl)benzene-6-id-1-yl]pyridine

InChI

InChI=1S/3C12H7F3N.Ir/c3*13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h3*1-4,6-8H;/q3*-1;+3

InChI Key

TXUSYAYOQXPEJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.[Ir+3]

Origin of Product

United States

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